molecular formula C21H26N4O3 B4284752 N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4284752
M. Wt: 382.5 g/mol
InChI Key: ADMNEWORYPBHIH-UHFFFAOYSA-N
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Description

N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a nitrophenyl group, and an isopropylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Isopropylbenzyl Group: The isopropylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic aromatic substitution reaction using 3-nitrophenylamine and the piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide
  • 4-(4-ethylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide
  • 4-(4-tert-butylbenzyl)-N-(3-nitrophenyl)-1-piperazinecarboxamide

Uniqueness

N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the isopropylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-(3-nitrophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-16(2)18-8-6-17(7-9-18)15-23-10-12-24(13-11-23)21(26)22-19-4-3-5-20(14-19)25(27)28/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMNEWORYPBHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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